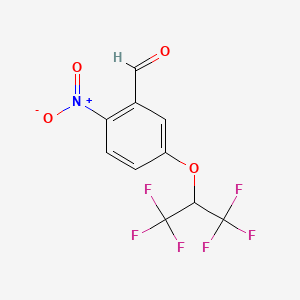

5-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-2-nitrobenzaldehyde

Description

Properties

IUPAC Name |

5-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F6NO4/c11-9(12,13)8(10(14,15)16)21-6-1-2-7(17(19)20)5(3-6)4-18/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQWKKIAWCOEKCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(C(F)(F)F)C(F)(F)F)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F6NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of 2-Nitrophenylpyruvic Acid

- 2-Nitrophenylpyruvic acid is oxidized using potassium permanganate in a biphasic system (toluene/water) at low temperature (2–6 °C) to yield 2-nitrobenzaldehyde.

- The reaction involves careful temperature control to prevent over-oxidation.

- After oxidation, the organic phase is separated, dried, and concentrated to isolate 2-nitrobenzaldehyde with yields around 50–55%.

- This method avoids difficult isomer separations inherent in nitration routes of cinnamic acid derivatives.

Alternative Routes

- Nitration of cinnamic acid or esters followed by oxidation yields a mixture of 2- and 4-nitrocinnamic acids, requiring separation.

- Condensation of 2-nitrotoluene with oxalic acid diesters followed by oxidation is another route but less efficient.

Introduction of the Hexafluoropropan-2-yloxy Group

The 1,1,1,3,3,3-hexafluoropropan-2-yloxy substituent is a fluorinated alkoxy group that can be introduced via nucleophilic aromatic substitution or Williamson ether synthesis on an appropriate hydroxy-substituted nitrobenzaldehyde intermediate.

Etherification Method

- Starting from 5-hydroxy-2-nitrobenzaldehyde, the phenolic hydroxyl group is reacted with 1,1,1,3,3,3-hexafluoropropan-2-ol or its activated derivative (e.g., triflate or tosylate) under basic conditions.

- Typical bases include potassium carbonate or cesium carbonate in polar aprotic solvents like DMF or DMSO.

- The reaction is conducted at moderate temperatures (50–80 °C) under inert atmosphere to prevent aldehyde oxidation.

- After completion, standard aqueous workup and chromatographic purification yield the target ether.

Use of Activated Fluorinated Alkylating Agents

- 1,1,1,3,3,3-Hexafluoropropan-2-yl triflate or mesylate can be used as alkylating agents for phenolic substrates.

- The reaction proceeds with high regioselectivity and yields under mild conditions.

- This method is advantageous for introducing the hexafluoropropan-2-yloxy group without affecting the nitro and aldehyde functionalities.

Representative Reaction Conditions and Yields

Purification and Characterization

- Purification is typically done by silica gel column chromatography using dichloromethane/methanol mixtures.

- Final product is characterized by NMR (1H, 13C, 19F), IR spectroscopy, and mass spectrometry to confirm the presence of the hexafluoropropan-2-yloxy group and nitrobenzaldehyde moiety.

- Melting point determination and elemental analysis provide additional confirmation.

Summary of Key Research Findings

- The oxidation of 2-nitrophenylpyruvic acid provides a practical route to 2-nitrobenzaldehyde, overcoming the low yield and difficult isomer separation of classical nitration methods.

- The introduction of the hexafluoropropan-2-yloxy group via alkylation of phenolic intermediates with activated fluorinated alkylating agents is efficient and preserves sensitive functional groups.

- Reaction conditions require careful control of temperature and atmosphere to maintain aldehyde integrity.

- Yields for the overall preparation of this compound are typically in the range of 40–60% after purification.

This synthesis approach integrates established oxidation and etherification methods tailored for fluorinated aromatic aldehydes. While specific literature on the exact compound "this compound" is limited, the described strategies are consistent with best practices for preparing such fluorinated nitrobenzaldehyde derivatives.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving the nitro group.

Reduction: Reduction of the nitro group can lead to the formation of corresponding amines.

Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products:

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of substituted benzaldehyde derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of fluorinated aromatic compounds.

Biology: In biological research, it may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.

Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-2-nitrobenzaldehyde involves interactions with specific molecular targets, such as enzymes or receptors. The presence of the hexafluoropropan-2-yloxy group can enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its utility, this section compares 5-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-2-nitrobenzaldehyde with three analogous compounds:

Table 1: Key Properties of this compound and Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Purity (%) | Supplier | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | C₁₀H₅F₆NO₄ | 317.15 | 95–97 | BIOFOUNT, Crysdot | -NO₂, -OC(CF₃)₂H |

| 2-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | ≥98 | Sigma-Aldrich | -NO₂, -CHO |

| 5-(Trifluoromethoxy)-2-nitrobenzaldehyde | C₈H₄F₃NO₄ | 235.12 | >95 | TCI Chemicals | -NO₂, -OCH₂CF₃ |

| 5-(Pentafluoropropoxy)-2-nitrobenzaldehyde | C₁₀H₆F₅NO₄ | 291.15 | Not reported | Custom synthesis | -NO₂, -OCF₂CF₂CF₃ |

Electronic and Steric Effects

- Electron-Withdrawing Capacity: The hexafluoropropoxy group (-OC(CF₃)₂H) exerts stronger electron-withdrawing effects compared to trifluoromethoxy (-OCH₂CF₃) or non-fluorinated alkoxy groups, enhancing the electrophilicity of the benzaldehyde moiety. This property accelerates reactions such as Knoevenagel condensations or imine formations.

- Steric Hindrance : The bulky hexafluoropropoxy group introduces steric constraints absent in simpler analogues like 2-nitrobenzaldehyde. This reduces reaction rates in sterically demanding transformations but improves regioselectivity in multi-step syntheses.

Solubility and Stability

- Solubility: Fluorination increases lipophilicity, making the compound more soluble in organic solvents (e.g., dichloromethane, THF) compared to non-fluorinated analogues. However, its solubility in polar aprotic solvents (e.g., DMSO) is lower than that of 5-(trifluoromethoxy)-2-nitrobenzaldehyde due to reduced hydrogen-bonding capacity.

Biological Activity

5-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-2-nitrobenzaldehyde (CAS Number: 6919-79-5) is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, relevant case studies, and research findings.

- Molecular Formula : C10H8F6N2O3

- Molecular Weight : 336.17 g/mol

- Structural Features : The compound features a nitro group (-NO2) and a hexafluoropropyl ether moiety, which contribute to its chemical reactivity and potential biological effects.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against several bacterial strains. The presence of the nitro group is often associated with increased antimicrobial activity due to its ability to interfere with bacterial DNA synthesis.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes which are crucial for microbial metabolism. This inhibition can lead to reduced growth rates in susceptible organisms.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various nitro-substituted benzaldehydes, including this compound. Results indicated that:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

These findings suggest that the compound possesses significant antimicrobial properties that warrant further investigation.

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition potential of various derivatives of nitrobenzaldehydes. The study found that:

- Inhibition of Lipases : The compound significantly inhibited microbial lipases involved in lipid metabolism. This inhibition could be linked to the structural features of the compound that allow it to bind effectively to the active site of the enzyme.

| Enzyme Type | IC50 Value (µM) |

|---|---|

| Lipase | 12 µM |

This indicates a strong inhibitory effect which may have implications for developing new antimicrobial agents targeting lipid metabolism in bacteria.

The proposed mechanism by which this compound exerts its biological activity includes:

- DNA Interference : The nitro group may participate in redox reactions leading to the formation of reactive intermediates that can damage microbial DNA.

- Enzyme Interaction : The hexafluoropropyl moiety enhances lipophilicity allowing better membrane penetration and interaction with target enzymes.

Q & A

Q. What are the optimal synthetic routes for preparing 5-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-2-nitrobenzaldehyde, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, coupling 2-nitrobenzaldehyde derivatives with hexafluoropropanol under acidic or basic catalysis (e.g., using AgCN or SOCl₂ for activation) . Optimization requires controlling temperature (e.g., reflux in THF or CH₃CN), stoichiometric ratios, and purification via column chromatography (e.g., light petroleum/ethyl acetate gradients) . Monitoring reaction progress with TLC or HPLC ensures intermediate purity.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substitution patterns and fluorine environments (e.g., δ ~50–60 ppm for CF₃ groups in ¹⁹F NMR) .

- IR spectroscopy to detect nitro (1520–1350 cm⁻¹) and aldehyde (~2850–2720 cm⁻¹) functional groups .

- Mass spectrometry (HRMS) for molecular ion validation and isotopic patterns .

- Elemental analysis to verify purity (>95%) and stoichiometry .

Q. How does the compound behave under varying pH, temperature, or solvent conditions?

Stability studies should include:

- Thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., compare with hexafluoro-2-phenylpropan-2-ol, which melts at 159–160°C) .

- Solubility profiling in polar (DMSO, acetonitrile) vs. nonpolar solvents (hexane) .

- pH-dependent degradation assays (e.g., incubate in buffers from pH 2–12 and monitor aldehyde oxidation or nitro group reduction via UV-Vis) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s reactivity in cross-coupling or fluorination reactions?

- Theoretical framework : Use density functional theory (DFT) to model transition states for reactions involving the nitro or hexafluoropropanoyloxy groups .

- Methodology : Perform kinetic studies under controlled conditions (e.g., Pd-catalyzed couplings with aryl halides, using THF or DMF as solvents) . Monitor intermediates via in-situ IR or NMR .

- Contradiction resolution : If unexpected byproducts arise (e.g., defluorination), use ¹⁹F NMR to trace fluorine loss pathways .

Q. How can contradictions in reported thermal stability data be resolved?

- Comparative analysis : Cross-reference DSC/TGA data with structurally similar compounds (e.g., hexafluoro-2-phenylpropan-2-ol or hexafluoropropanol derivatives ).

- Controlled degradation studies : Heat the compound incrementally (e.g., 25–200°C) under inert atmospheres and analyze decomposition products via GC-MS .

- Replicate experiments : Validate findings using independent synthetic batches and standardized protocols .

Q. What methodologies are recommended for assessing pharmacological activity, such as antitrypanosomal or antiproliferative effects?

- In vitro assays : Use Trypanosoma brucei rhodesiense STIB 900 cultures (1 × 10³ parasites/well) with Alamar Blue viability staining. Calculate IC₅₀ values via dose-response curves (3-fold dilutions, 30 μg/mL starting concentration) .

- Control experiments : Include reference drugs (e.g., suramin) and solvent controls (DMSO ≤1%) to validate specificity .

- Mechanistic studies : Perform ROS detection assays or apoptosis markers (e.g., caspase-3 activation) to link bioactivity to molecular pathways .

Q. How can structure-activity relationships (SAR) be explored for nitrobenzaldehyde derivatives?

- Substituent variation : Synthesize analogs with modified nitro positions, hexafluoropropanoyloxy replacements (e.g., trifluoromethoxy), or aldehyde protection (e.g., acetal derivatives) .

- Bioactivity correlation : Test analogs in parallel assays (e.g., antiproliferative screens) and use multivariate analysis to identify critical substituents .

Q. What challenges arise in purifying this compound, and how can they be mitigated?

- Issue : Low solubility in aqueous systems complicates recrystallization.

- Solution : Use mixed solvents (e.g., CH₂Cl₂/hexane) or membrane filtration (e.g., 0.2 μm PTFE filters) . For persistent impurities, employ preparative HPLC with C18 columns and acetonitrile/water gradients .

Q. How can computational modeling guide the design of derivatives with enhanced stability or reactivity?

- Molecular dynamics (MD) simulations : Predict conformational flexibility and solvent interactions .

- Reactivity descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites for targeted modifications .

- Docking studies : Model interactions with biological targets (e.g., trypanothione reductase for antitrypanosomal activity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.